Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
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Overview
Description
Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(320)heptane-2-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds It features a morpholinium ion and a bicyclic structure with a thia and azabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the bicyclic core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of functional groups: Functional groups such as the morpholinium ion and carboxylate group are introduced through specific reactions like nucleophilic substitution or esterification.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features might make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Penicillin derivatives: These compounds share a similar bicyclic structure and are known for their antibiotic properties.
Cephalosporins: Another class of antibiotics with a similar core structure.
Carbapenems: These are also bicyclic compounds with significant antimicrobial activity.
Uniqueness
Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is unique due to its specific combination of functional groups and its morpholinium ion. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
79181-61-6 |
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Molecular Formula |
C12H20N2O4S |
Molecular Weight |
288.37 g/mol |
IUPAC Name |
(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;morpholin-4-ium |
InChI |
InChI=1S/C8H11NO3S.C4H9NO/c1-8(2)6(7(11)12)9-4(10)3-5(9)13-8;1-3-6-4-2-5-1/h5-6H,3H2,1-2H3,(H,11,12);5H,1-4H2/t5-,6+;/m1./s1 |
InChI Key |
WDHOGXUKRQAKNW-IBTYICNHSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)[O-])C.C1COCC[NH2+]1 |
Canonical SMILES |
CC1(C(N2C(S1)CC2=O)C(=O)[O-])C.C1COCC[NH2+]1 |
Origin of Product |
United States |
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